Class-Level 5-HT7 Receptor Binding Activity Inference from Carbazole Patent SAR
A patent covering carbazole derivatives as 5-HT7 receptor antagonists reveals that a closely related analog, 9-(6-morpholinohexyl)-9H-carbazole, exhibited a binding affinity (Ki) of 8 nM at the human 5-HT7 receptor [1]. This provides a class-level benchmark. While direct data for the target compound (which possesses a shorter, hydroxylated linker) is not publicly available, the morpholine-carbazole architecture is validated for high 5-HT7 affinity. In contrast, the unsubstituted parent scaffold 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one lacks this key pharmacophore and does not appear in the patent's exemplified active compounds.
| Evidence Dimension | 5-HT7 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | No publicly released data; predicted to be active based on patent class |
| Comparator Or Baseline | 9-(6-morpholinohexyl)-9H-carbazole (closest morpholine-carbazole patent example): Ki = 8 nM |
| Quantified Difference | Inferred activity vs. inactive/non-selective baseline for unsubstituted parent scaffold |
| Conditions | Displacement of [3H]-5-CT from human 5-HT7 receptors expressed in HEK293 cells (extracted from patent examples) |
Why This Matters
This establishes the morpholine-carbazole hybrid as a validated 5-HT7 pharmacophore, predicting functional differentiation from simpler tetrahydrocarbazolones in neurological research.
- [1] Korea Institute of Science and Technology. Carbazole derivatives acting on 5-HT7 receptor. US Patent 9,663,464 B2; Example Compound 43: 4-(6-(9H-carbazol-9-yl)hexyl)morpholine, Ki = 8 nM. View Source
